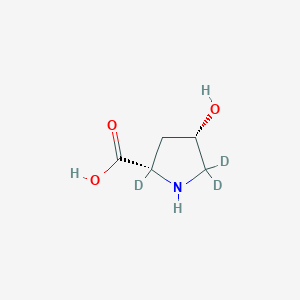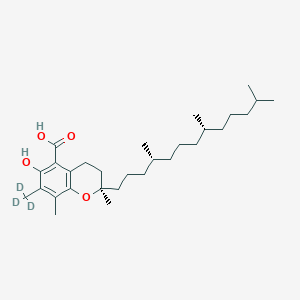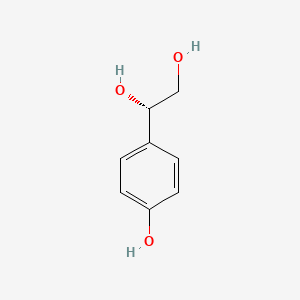
(S)-1-(4-Hydroxyphenyl)ethane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(4-Hydroxyphenyl)ethane-1,2-diol is an organic compound characterized by the presence of a hydroxyphenyl group attached to an ethane-1,2-diol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Hydroxyphenyl)ethane-1,2-diol typically involves the use of starting materials such as 4-hydroxybenzaldehyde and ethylene glycol. One common synthetic route includes the reduction of 4-hydroxybenzaldehyde using sodium borohydride in the presence of ethylene glycol. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation processes. These processes utilize metal catalysts such as palladium or platinum to facilitate the reduction of 4-hydroxybenzaldehyde in the presence of ethylene glycol. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-(4-Hydroxyphenyl)ethane-1,2-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions to form corresponding quinones.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Substitution: Substitution reactions involve the use of halogenating agents like thionyl chloride or phosphorus tribromide to introduce halogen atoms into the molecule.
Major Products Formed
Applications De Recherche Scientifique
(S)-1-(4-Hydroxyphenyl)ethane-1,2-diol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential antioxidant properties and its role in cellular signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating oxidative stress-related diseases.
Industry: It is utilized in the production of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism by which (S)-1-(4-Hydroxyphenyl)ethane-1,2-diol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. Additionally, it may interact with cellular receptors to influence signaling pathways related to cell growth and differentiation.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Hydroxyphenyl)ethanol: Similar in structure but lacks the second hydroxyl group on the ethane backbone.
4-Hydroxyphenylacetic acid: Contains a carboxylic acid group instead of the ethane-1,2-diol structure.
4-Hydroxybenzyl alcohol: Features a benzyl alcohol group rather than the ethane-1,2-diol structure.
Uniqueness
(S)-1-(4-Hydroxyphenyl)ethane-1,2-diol is unique due to its specific combination of a hydroxyphenyl group and an ethane-1,2-diol backbone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C8H10O3 |
|---|---|
Poids moléculaire |
154.16 g/mol |
Nom IUPAC |
(1S)-1-(4-hydroxyphenyl)ethane-1,2-diol |
InChI |
InChI=1S/C8H10O3/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8-11H,5H2/t8-/m1/s1 |
Clé InChI |
VYRWCSXMABWFDW-MRVPVSSYSA-N |
SMILES isomérique |
C1=CC(=CC=C1[C@@H](CO)O)O |
SMILES canonique |
C1=CC(=CC=C1C(CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



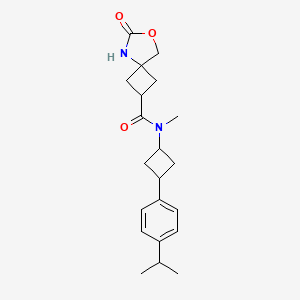
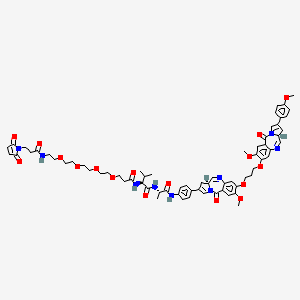
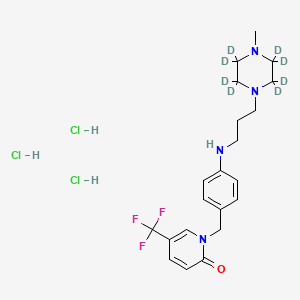
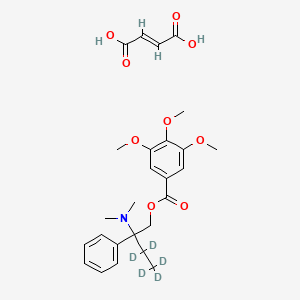
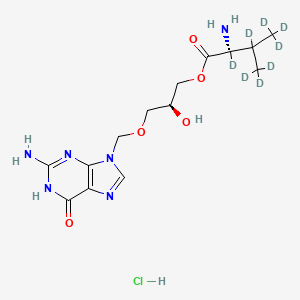

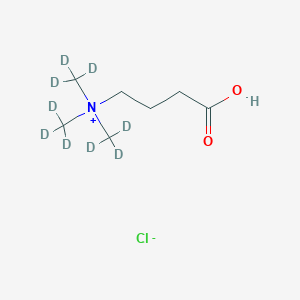
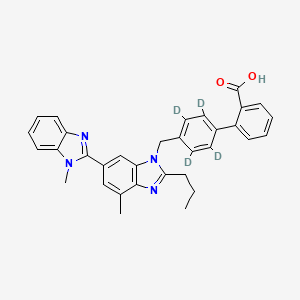
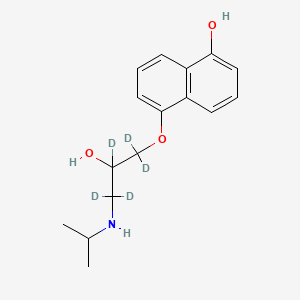
![3-N-[4-[4-[(2R)-2-bicyclo[2.2.1]heptanyl]piperazin-1-yl]phenyl]-1-(2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)-1,2,4-triazole-3,5-diamine](/img/structure/B12424336.png)
![2-butyl-5-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-6-methyl-3-{[2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)[1,1'-biphenyl]-4-yl]methyl}pyrimidin-4(3H)-one](/img/structure/B12424344.png)
